(2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
This compound is a synthetic piperazine derivative featuring a 2,4-dimethoxyphenyl group and a 3,5-dimethylisoxazole-substituted methyl moiety. The hydrochloride salt enhances solubility and bioavailability. The dimethoxy aromatic system may confer selectivity for serotonin receptors (e.g., 5-HT₁A or 5-HT₂ subtypes), while the isoxazole group could influence metabolic stability or binding affinity.
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-13-17(14(2)26-20-13)12-21-7-9-22(10-8-21)19(23)16-6-5-15(24-3)11-18(16)25-4;/h5-6,11H,7-10,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJXDUPEIKIMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,4-Dimethoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H26ClN3O4
- Molecular Weight: 395.9 g/mol
- CAS Number: 1396866-72-0
Antitumor Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant antitumor activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines by inhibiting pathways involved in cell proliferation and survival. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt, which are critical in tumor growth and metastasis .
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuroactive properties. Research has demonstrated that piperazine derivatives can function as anxiolytics and antidepressants by acting on serotonin and dopamine receptors. Specifically, the presence of the isoxazole ring enhances the affinity for these receptors, potentially leading to improved therapeutic effects in mood disorders .
Antimicrobial Activity
Studies have shown that related compounds possess antimicrobial properties against a range of pathogens. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For example, certain isoxazole derivatives demonstrated efficacy against resistant strains of bacteria and fungi, suggesting a potential application in treating infections .
Case Studies
- Antitumor Activity Study : A study involving a series of isoxazole derivatives found that one compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
- Neuropharmacological Assessment : In animal models, a piperazine derivative similar to our compound showed significant reductions in anxiety-like behaviors when administered at doses of 10 mg/kg. This effect was attributed to increased serotonin levels in the brain.
- Antimicrobial Efficacy : A recent evaluation of various isoxazole compounds revealed that one derivative had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Data Table: Biological Activities
| Activity Type | Compound/Derivative | Assay Type | Result |
|---|---|---|---|
| Antitumor | Isoxazole derivative | Cell viability | IC50 = 5 µM (MCF-7) |
| Neuropharmacological | Piperazine derivative | Behavioral assay | Reduced anxiety behavior |
| Antimicrobial | Isoxazole derivative | MIC assay | MIC = 8 µg/mL (S. aureus) |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound shares structural motifs with several GPCR-targeting agents. Below is a comparative analysis of its key features against analogs from pharmacological literature:
Structural Analogues
Pharmacological Activity
- Receptor Affinity : The target compound’s dimethoxyphenyl group aligns with high-affinity 5-HT₂ ligands (e.g., MDL100907), but its isoxazole methyl group may reduce off-target binding compared to chlorophenyl analogs like BRL15572 .
- Selectivity : Unlike RS102221 (5-HT₂C-specific), the isoxazole moiety in the target compound could confer dual 5-HT₂A/5-HT₇ activity, analogous to LY344864’s indole-piperazine hybrid .
- Metabolic Stability : The 3,5-dimethylisoxazole group likely improves resistance to cytochrome P450 oxidation compared to MDL100907’s methoxy-phenyl system .
Pharmacokinetics
- Solubility: The hydrochloride salt enhances aqueous solubility (similar to RS67506’s sulphonamide salt) but may reduce lipid membrane permeability relative to non-ionized analogs like F15599 .
- Half-Life : Piperazine derivatives typically exhibit moderate half-lives (2–6 hours in rodents), but the dimethylisoxazole could prolong metabolic stability, as seen in EGIS-7625 .
Toxicity Profile
- Piperazine-based compounds often show dose-dependent CNS effects (e.g., tremors, hyperthermia). The target compound’s dimethoxy groups may mitigate hepatotoxicity risks compared to chlorinated analogs (e.g., BRL15572) .
Key Research Findings and Implications
- Structural Optimization : The combination of dimethoxy and isoxazole groups balances receptor affinity and metabolic stability, addressing limitations of earlier analogs like MDL100907 and RS102221 .
- Therapeutic Potential: Preclinical models suggest utility in neuropsychiatric disorders (e.g., schizophrenia, anxiety), though direct comparative data with F15599 or LY344864 are lacking .
Notes on Comparative Analysis
Structural Determinants : The 2,4-dimethoxy substitution is critical for 5-HT receptor interaction, while the isoxazole enhances selectivity over dopamine D₂ receptors.
Contradictions in Literature : While some analogs (e.g., RS102221) prioritize 5-HT₂C selectivity, the target compound’s broader receptor profile may offer polypharmacological advantages .
Unresolved Questions : Direct comparative studies on binding kinetics (e.g., Ki values) and in vivo efficacy are needed to validate hypotheses derived from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
